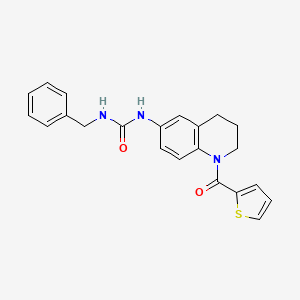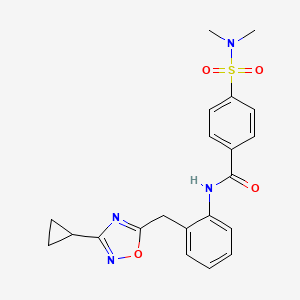![molecular formula C20H27N3O3 B2672381 Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate CAS No. 2380182-61-4](/img/structure/B2672381.png)
Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a quinazoline derivative
Preparation Methods
The synthesis of Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and quinazoline derivatives.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinazoline moiety can be replaced with other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane, methanol, and tetrahydrofuran. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular pathways and potential therapeutic benefits.
Industrial Applications: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industries.
Mechanism of Action
The mechanism of action of Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinazoline moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate can be compared with similar compounds:
Similar Compounds:
Uniqueness: The unique structural features of this compound, such as the specific substitution pattern on the quinazoline ring, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-[(2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-14-21-17-8-6-5-7-16(17)18(22-14)25-13-15-9-11-23(12-10-15)19(24)26-20(2,3)4/h5-8,15H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXOZXLHZHRWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

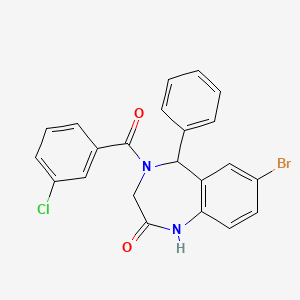
![1-[(4-methoxyphenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B2672301.png)
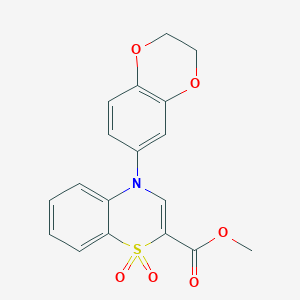
![1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2672305.png)
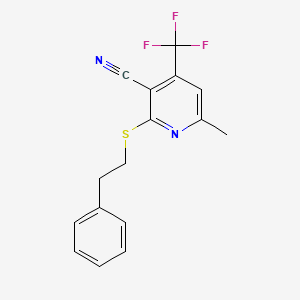


![3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2672310.png)
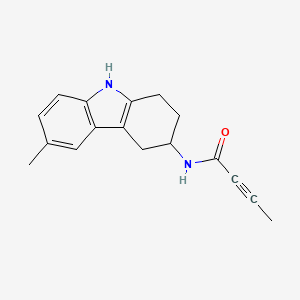
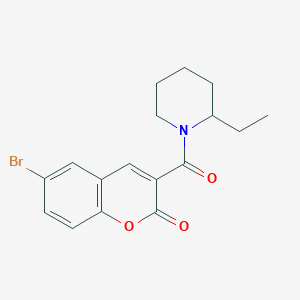
![11-(2-difluoromethanesulfonylbenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2672318.png)
